molecular formula C18H18N2O2 B5864336 2-(4-cyanophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide

2-(4-cyanophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B5864336
M. Wt: 294.3 g/mol
InChI Key: HACULOBAAFWKPI-UHFFFAOYSA-N
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Description

2-(4-cyanophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyanophenoxy group and an ethyl-methylphenyl group attached to an acetamide backbone

Properties

IUPAC Name

2-(4-cyanophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-3-15-6-4-5-13(2)18(15)20-17(21)12-22-16-9-7-14(11-19)8-10-16/h4-10H,3,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACULOBAAFWKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)COC2=CC=C(C=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyanophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide typically involves the following steps:

    Formation of 4-cyanophenol: This can be achieved by the nitration of phenol followed by reduction and subsequent cyanation.

    Etherification: 4-cyanophenol is then reacted with 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide under basic conditions to form the desired compound.

The reaction conditions often involve the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyanophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are often employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted acetamide derivatives.

Scientific Research Applications

2-(4-cyanophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-cyanophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-cyanophenoxy)-N-(2-methylphenyl)acetamide
  • 2-(4-cyanophenoxy)-N-(2-ethylphenyl)acetamide
  • 2-(4-cyanophenoxy)-N-(2-ethyl-6-methylphenyl)propionamide

Uniqueness

2-(4-cyanophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties

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